Cas no 455955-27-8 (2-chloro-5-fluoro-quinoline)
2-chloro-5-fluoro-quinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-fluoroquinoline
- 2-chloro-5-fluoro-quinoline
- AMY10079
- DTXSID50717070
- SY241127
- SB68194
- AS-45955
- 455955-27-8
- EN300-805104
- SCHEMBL3338347
- Quinoline, 2-chloro-5-fluoro-
- CL1043
- MFCD10001462
- AKOS006305466
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- MDL: MFCD10001462
- Inchi: 1S/C9H5ClFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
- InChI Key: QGVJVNBPDLHVHV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C(=CC=CC2=N1)F
Computed Properties
- Exact Mass: 181.0094550g/mol
- Monoisotopic Mass: 181.0094550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9Ų
2-chloro-5-fluoro-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050645-250mg |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 97% | 250mg |
£163.00 | 2022-03-01 | |
| Fluorochem | 050645-1g |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 97% | 1g |
£453.00 | 2022-03-01 | |
| Fluorochem | 050645-5g |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 97% | 5g |
£1360.00 | 2022-03-01 | |
| Chemenu | CM223603-1g |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 95% | 1g |
$430 | 2021-08-04 | |
| Chemenu | CM223603-5g |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 95% | 5g |
$1421 | 2021-08-04 | |
| TRC | C384925-10mg |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384925-50mg |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C384925-100mg |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A189008139-1g |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 95% | 1g |
$409.20 | 2023-09-01 | |
| Alichem | A189008139-5g |
2-Chloro-5-fluoroquinoline |
455955-27-8 | 95% | 5g |
$1656.12 | 2023-09-01 |
2-chloro-5-fluoro-quinoline Suppliers
2-chloro-5-fluoro-quinoline Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-chloro-5-fluoro-quinoline
2-Chloro-5-Fluoro-Quinoline (CAS 455955-27-8): A Multifaceted Compound with Promising Applications in Biomedical Research
2-Chloro-5-fluoro-quinoline (CAS 455955-27-8) is a heterocyclic aromatic compound characterized by its unique molecular structure, which features a quinoline ring system with substituted functional groups. The quinoline ring serves as a versatile scaffold in medicinal chemistry due to its ability to modulate biological activity through various mechanisms. The presence of 2-chloro and 5-fluoro substituents imparts distinct physicochemical properties to this compound, making it a focal point in the development of novel therapeutics. Recent studies have demonstrated its potential in multiple biomedical applications, including antimicrobial activity, anti-inflammatory effects, and tumor suppression, highlighting its significance in modern drug discovery.
The 2-chloro-5-fluoro-quinoline molecule exhibits a planar structure with conjugated π-electron systems, which facilitate interactions with biological targets such as enzymes, receptors, and DNA. Its molecular formula, C9H6ClFNO, reflects the presence of a quinoline core with halogen and fluorine substituents. The CAS number 455955-27-8 is a critical identifier for this compound, ensuring its precise characterization in scientific literature and regulatory frameworks. The compound's low molecular weight (approximately 185.6 g/mol) and hydrophobic nature contribute to its solubility in organic solvents, which is essential for its synthesis and formulation in pharmaceutical applications.
Recent advances in medicinal chemistry have underscored the importance of 2-chloro-5-fluoro-quinoline as a structural template for the design of bioactive molecules. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of derivatives with enhanced antimicrobial activity against multidrug-resistant bacteria, demonstrating the compound's potential in combating antibiotic resistance. The quinoline ring system is known to interact with bacterial cell membranes and inhibit essential metabolic pathways, making it a promising candidate for the development of new antibiotics. Additionally, the 2-chloro and 5-fluoro substituents may modulate the compound's binding affinity to specific targets, offering opportunities for tailored therapeutic applications.
Research into the 2-chloro-5-fluoro-quinoline scaffold has also expanded into the field of anti-inflammatory drug development. A 2022 study in Pharmaceutical Research highlighted its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the regulation of inflammatory responses. This property makes 2-chloro-5-fluoro-quinoline a valuable lead compound for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The study further emphasized the importance of structural optimization to enhance its bioavailability and reduce potential side effects.
Another emerging area of research involves the application of 2-chloro-5-fluoro-quinoline in cancer therapy. A 2024 preclinical study published in Cancer Letters demonstrated its ability to inhibit the proliferation of human breast cancer cells through the induction of apoptosis. The compound was found to target the mitochondria, disrupting the electron transport chain and triggering the release of cytochrome c, which activates the intrinsic apoptotic pathway. This mechanism of action aligns with the growing interest in developing small molecule inhibitors that target mitochondrial dysfunction in cancer cells. The quinoline ring system is known for its ability to interact with DNA and inhibit topoisomerases, further supporting its potential as an antitumor agent.
The synthesis of 2-chloro-5-fluoro-quinoline has been the subject of several studies aimed at improving its efficiency and sustainability. A 2023 paper in Green Chemistry described a novel catalytic method using palladium-based catalysts to achieve high yields of the compound under mild conditions. This approach reduces the environmental impact of its production, which is increasingly important in the pharmaceutical industry. The use of green chemistry principles ensures that the synthesis of 2-chloro-5-fluoro-quinoline aligns with regulatory requirements and promotes the development of safer, more sustainable drug manufacturing processes.
Despite its promising applications, the 2-chloro-5-fluoro-quinoline compound faces challenges related to its pharmacokinetic properties. A 2023 review in Drug Discovery Today highlighted the need for further investigation into its metabolic stability and potential toxicity. The compound's hydrophobic nature may lead to poor solubility in aqueous environments, which could limit its absorption in vivo. Researchers are actively exploring strategies such as the incorporation of hydrophilic groups or the development of prodrug formulations to enhance its bioavailability. These efforts are critical for translating the compound's in vitro potential into effective therapeutic applications.
In conclusion, 2-chloro-5-fluoro-quinoline (CAS 455955-27-8) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and functional substituents make it a versatile scaffold for the development of novel therapeutics. The compound's potential in antimicrobial, anti-inflammatory, and antitumor applications underscores its importance in addressing critical unmet medical needs. Continued research into its synthesis, pharmacokinetics, and biological mechanisms will be essential for realizing its full therapeutic potential. As the pharmaceutical industry continues to prioritize innovation and sustainability, the 2-chloro-5-fluoro-quinoline scaffold is poised to play a pivotal role in the discovery of new drugs for a wide range of diseases.
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